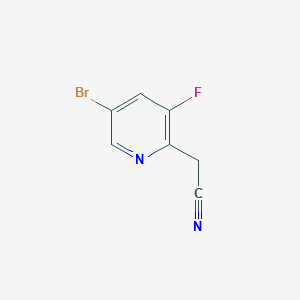

2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile

Overview

Description

Synthesis Analysis

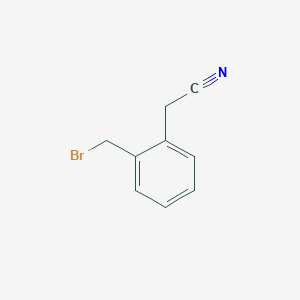

The synthesis of related compounds, such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, involves a multi-step process that includes a Sonogashira coupling as a key step . This suggests that the synthesis of 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile could potentially involve similar palladium-catalyzed cross-coupling reactions. The overall yield of the synthesis process in the study was 56%, starting from 4-bromo-2-formylthiazole .

Molecular Structure Analysis

While the molecular structure of 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile is not directly analyzed in the papers, the study of related fluorophores using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods provides a framework for understanding the electronic structure of such compounds . The ground and excited state properties of these compounds were analyzed in various solvents, which could be relevant for the compound as well .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile, but they do provide examples of reactions involving similar bromo and fluoro substituted compounds. For instance, 3-bromopyridine-4-carbaldehyde undergoes cyclization with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst . This indicates that the compound of interest may also participate in palladium-catalyzed reactions, potentially leading to heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile can be inferred from related compounds. For example, the fluorophores studied in one of the papers exhibit high fluorescence quantum yield and good thermal stability, which could suggest that the compound may also possess these properties . Additionally, the electroluminescence properties of these compounds indicate potential applications in OLED devices .

Scientific Research Applications

Synthesis of Antitumor Agents

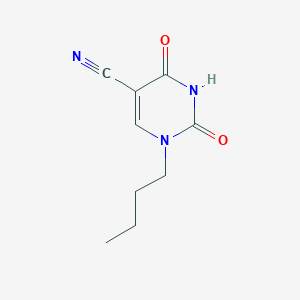

- 5-Fluorouracil derivatives, including antitumor agents like 5-fluoro-2′-deoxyuridine (FUDR), can be synthesized from compounds related to 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile. This process involves multiple steps, including reactions with propionyl bromide in acetonitrile, and has been shown to yield FUDR effectively (Ozaki, Katakami, & Saneyoshi, 1977).

Preparation of Nucleoside Analogs

- The compound can be used in creating various nucleoside analogs, which have applications in inhibiting viruses like AIDS and hepatitis B. The process involves treating ribonucleosides with acetonitrile-based reactants and has shown effectiveness in producing these potent antiviral agents (Robins et al., 1995).

Fluorescence Probes for Sensing Metal Ions

- Fluorescent probes based on vinylpyrrole end-capped bipyridine, involving reactions in acetonitrile, have been developed for the visual sensing of metal ions like Zn2+. This application is particularly suited for the imaging of biological specimens (Ajayaghosh, Carol, & Sreejith, 2005).

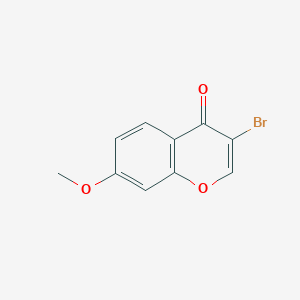

Synthesis of Fluoropyridines and Pyridones

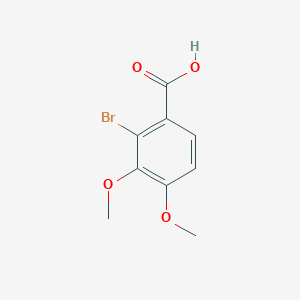

- 5-Bromo-2-fluoro-3-pyridylboronic acid, a related compound, has been synthesized and further reacted to produce 3,5-disubstituted 2-fluoropyridines and 2-pyridones. These compounds have applications in various chemical synthesis processes (Sutherland & Gallagher, 2003).

Development of Plant Growth Regulators

- Derivatives of fluoropyridines, synthesized using acetonitrile in microwave-assisted reactions, have shown promising activity as plant growth regulators. These compounds could have significant applications in agriculture (Liu Chang-chun, 2012).

Synthesis of Antimicrobial Agents

- Novel compounds containing 2-fluoropyridin-3-yl)quinazolin-2-yl elements, synthesized from bromo-fluorobenzaldehyde, have demonstrated potent antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial drugs (Babu, Srinivasulu, & Kotakadi, 2015).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound, but further studies are needed to confirm these predictions.

Result of Action

The molecular and cellular effects of 2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile’s action are currently unknown . Future research will hopefully shed light on these effects and contribute to our understanding of this compound’s potential therapeutic applications.

Action Environment

The action of 2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures and in an inert atmosphere . .

properties

IUPAC Name |

2-(5-bromo-3-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJBIRWYBFXNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277622 | |

| Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

831203-14-6 | |

| Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831203-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)

![[1,1'-Binaphthalen]-2-ol](/img/structure/B3033041.png)